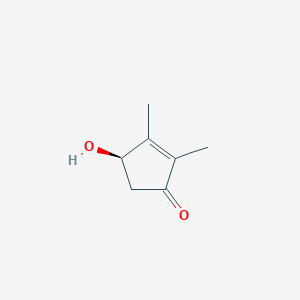
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with hydroxy and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
(4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4R)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular functions.
相似化合物的比较
Similar Compounds
(4S)-4-Hydroxy-2,3-dimethylcyclopent-2-en-1-one: An enantiomer with similar properties but different stereochemistry.
2,3-Dimethylcyclopent-2-en-1-one: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Hydroxycyclopent-2-en-1-one: Lacks the methyl groups, affecting its chemical behavior.
属性
CAS 编号 |
76116-18-2 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(4R)-4-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h6,8H,3H2,1-2H3/t6-/m1/s1 |
InChI 键 |
ATQJBPFRWRKKDL-ZCFIWIBFSA-N |
手性 SMILES |
CC1=C(C(=O)C[C@H]1O)C |
规范 SMILES |
CC1=C(C(=O)CC1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



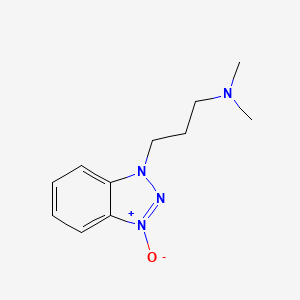
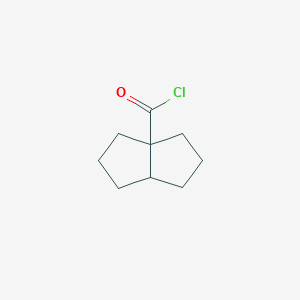


![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
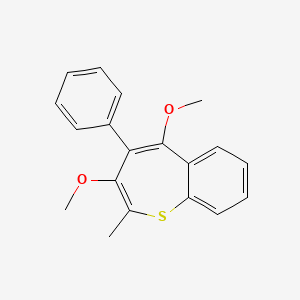

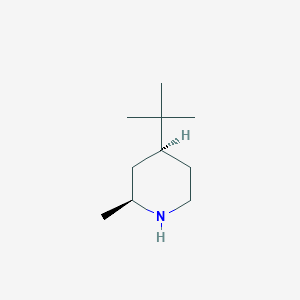
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

